molecular formula C6H8O2 B3066805 2-cyclopropylPropanedial CAS No. 90253-01-3

2-cyclopropylPropanedial

Cat. No.: B3066805
CAS No.: 90253-01-3
M. Wt: 112.13 g/mol
InChI Key: VBCCGADSHYLTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylmalondialdehyde is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is used for experimental and research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition. These properties include aspects like hardness, topography, hydrophilicity, and more . Unfortunately, specific details about the physical and chemical properties of Cyclopropylmalondialdehyde were not found in the search results.

Safety and Hazards

Understanding the safety and hazards associated with a chemical compound is crucial for its safe handling and use. The specific safety data sheet for Cyclopropylmalondialdehyde indicates that it is a flammable liquid and vapor . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

2-cyclopropylpropanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-3-6(4-8)5-1-2-5/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCCGADSHYLTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523991
Record name Cyclopropylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90253-01-3
Record name Cyclopropylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropylPropanedial
Reactant of Route 2
2-cyclopropylPropanedial
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2-cyclopropylPropanedial
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2-cyclopropylPropanedial
Reactant of Route 5
2-cyclopropylPropanedial
Reactant of Route 6
2-cyclopropylPropanedial

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